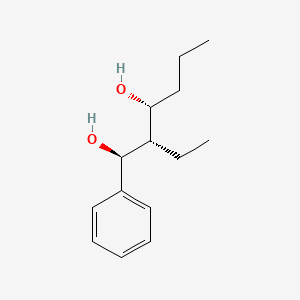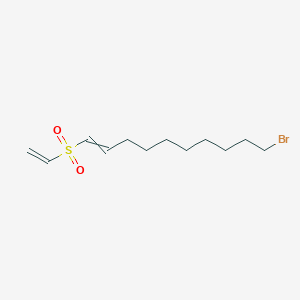
10-Bromo-1-(ethenesulfonyl)dec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Bromo-1-(ethenesulfonyl)dec-1-ene is an organic compound that features a bromine atom, an ethenesulfonyl group, and a decene chain
準備方法
Synthetic Routes and Reaction Conditions
10-Bromo-1-(ethenesulfonyl)dec-1-ene can be synthesized through a multi-step process. One common method involves the bromination of 1-decene to form 10-bromo-1-decene. This intermediate is then reacted with ethenesulfonyl chloride under suitable conditions to yield the final product. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
10-Bromo-1-(ethenesulfonyl)dec-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ethenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 10-azido-1-(ethenesulfonyl)dec-1-ene or 10-thiocyanato-1-(ethenesulfonyl)dec-1-ene.
Addition: Formation of 10,11-dibromo-1-(ethenesulfonyl)decane.
Oxidation: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-sulfonic acid.
Reduction: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-thiol.
科学的研究の応用
10-Bromo-1-(ethenesulfonyl)dec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 10-Bromo-1-(ethenesulfonyl)dec-1-ene involves its reactive functional groups. The bromine atom and ethenesulfonyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles to the double bond, thereby modifying the structure and function of target molecules.
類似化合物との比較
Similar Compounds
10-Bromo-1-decene: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.
1-Bromo-9-decene: Similar structure but with the bromine atom positioned differently, affecting its reactivity and applications.
10-Bromo-1-decanol: Contains a hydroxyl group instead of an ethenesulfonyl group, leading to different chemical properties and uses.
Uniqueness
10-Bromo-1-(ethenesulfonyl)dec-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
917837-00-4 |
|---|---|
分子式 |
C12H21BrO2S |
分子量 |
309.26 g/mol |
IUPAC名 |
10-bromo-1-ethenylsulfonyldec-1-ene |
InChI |
InChI=1S/C12H21BrO2S/c1-2-16(14,15)12-10-8-6-4-3-5-7-9-11-13/h2,10,12H,1,3-9,11H2 |
InChIキー |
OOQCSKRJFYEFTA-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)C=CCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
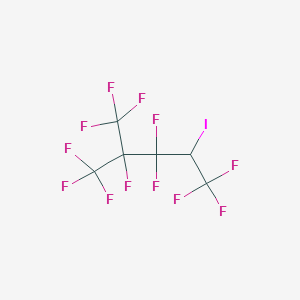
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
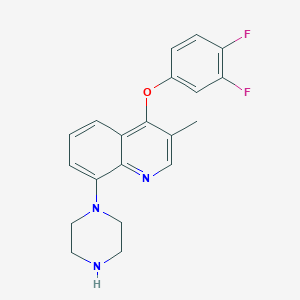
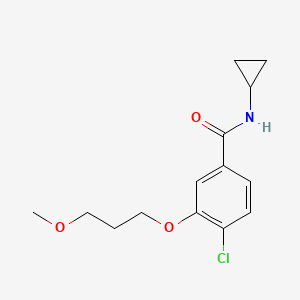
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
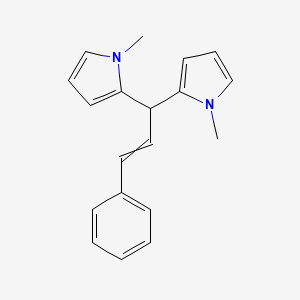
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
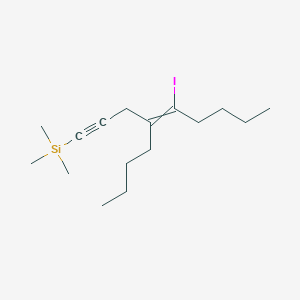
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
